

Sumithrin: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *D-Phenothrin*

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An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies for the Synthetic Pyrethroid Insecticide.

Sumithrin, also known as **d-phenothrin**, is a synthetic pyrethroid insecticide widely employed in public health and agriculture for the control of a broad spectrum of insect pests.^{[1][2]} As a member of the Type I pyrethroids, its mode of action is characterized by rapid knockdown and lethal effects on target organisms.^{[3][4][5]} This technical guide provides a comprehensive overview of Sumithrin's chemical identity, toxicological profile, mechanism of action, and detailed analytical protocols for its detection, tailored for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identification

Sumithrin is a synthetic ester derived from chrysanthemic acid.^{[5][6]} It is a mixture of cis and trans isomers.^[5] The fundamental chemical identifiers for Sumithrin are summarized in the table below.

| Identifier | Value | Reference |
|----------------------------|--|-----------------------|
| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [7] |
| CAS Number | 26002-80-2 (for the racemic mixture) | [7][8][9][10][11][12] |
| cis-d-Phenothrin CAS No. | 51186-88-0 | [13] |
| trans-d-Phenothrin CAS No. | 26046-85-5 | [13] |
| Molecular Formula | C ₂₃ H ₂₆ O ₃ | [8][13] |
| Molecular Weight | 350.45 g/mol | [8][13] |
| Synonyms | Phenothrin, d-phenothrin | [7][14] |

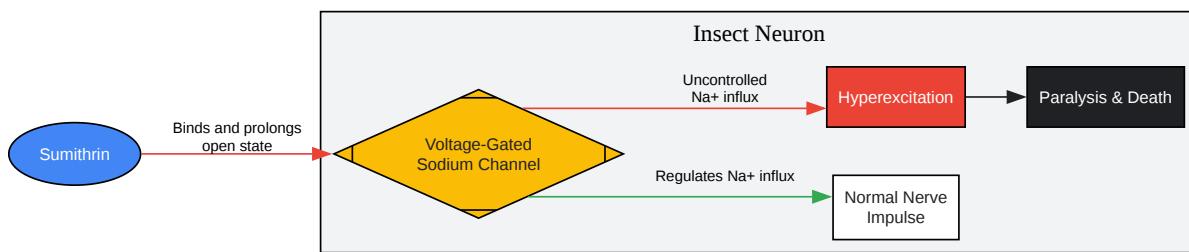
Toxicological Profile

Sumithrin exhibits high efficacy against insects and relatively low toxicity to mammals, a characteristic feature of pyrethroids.^{[4][15]} Its toxicity is primarily mediated through neurotoxic effects.^[5] A summary of key toxicological data is presented below.

| Toxicity Endpoint | Species | Value | Reference |
|---|-------------------------------|-------------------|-----------|
| Acute Oral LD ₅₀ | Bobwhite quail | >2510 mg/kg | [7] |
| Acute Oral LD ₅₀ | Rat | >5000 mg/kg | [5] |
| Acute Dermal LD ₅₀ | Rat | >2000 mg/kg | [7] |
| Acute Inhalation LC ₅₀ (4-hour) | Rat | >2.10 mg/L of air | [16] |
| Dietary LC ₅₀ | Bobwhite quail | >5000 mg/kg | [7] |
| Aquatic Toxicity (EC ₅₀) | Daphnia magna (Water flea) | 2.0 ppb | [12] |

Mechanism of Action: Neurological Disruption

The primary mechanism of action for Sumithrin involves the disruption of the insect's nervous system.^[1] It specifically targets the voltage-gated sodium channels located in the nerve cell membranes.^[1] These channels are crucial for the propagation of nerve impulses. Sumithrin binds to these channels and prolongs their open state, which prevents the nerve from repolarizing.^{[1][4]} This leads to a continuous influx of sodium ions, causing a state of hyperexcitation in the neuron.^[1] The constant firing of the nerve leads to tremors, uncoordinated movement, paralysis, and ultimately the death of the insect.^[1]

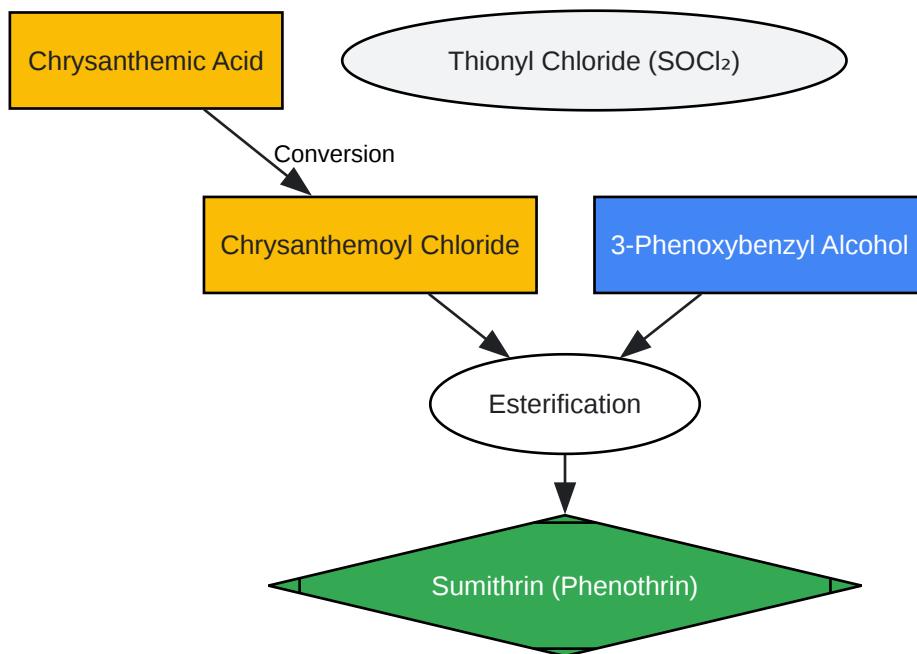


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Sumithrin's effect on insect neuron sodium channels.

Synthetic Pathway Overview

The synthesis of phenothrin, like other pyrethroids, is a multi-step process. A common method involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride.^[6] This process combines the alcohol moiety with the acid moiety to form the final ester product.



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Generalized synthetic route to Sumithrin.

Experimental Protocols: Analytical Determination of Sumithrin

The detection and quantification of Sumithrin in environmental samples are critical for regulatory monitoring and research. The following protocols are based on validated methods for soil and water matrices.

Protocol 1: Analysis of Sumithrin in Soil by GC-MS

This protocol outlines the extraction and analysis of **d-phenothrin** isomers in soil.

1. Sample Preparation and Extraction:

- Weigh 10g of soil into a centrifuge tube.
- Fortify with an appropriate amount of **d-phenothrin** standard solution for calibration and quality control.
- Add 20 mL of a mixture of acetone and n-hexane (1:1, v/v).

- Shake vigorously for 1 hour on a horizontal shaker.
- Centrifuge to separate the phases.
- Collect the supernatant (extract).
- Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.
- Combine the supernatants.

2. Extract Cleanup:

- Activate Florisil in a drying oven at 130°C overnight.
- Pack a chromatography column with the activated Florisil.
- Concentrate the combined extract to a small volume using a rotary evaporator.
- Load the concentrated extract onto the Florisil column.
- Elute the analytes with a suitable solvent system (e.g., a mixture of n-hexane and diethyl ether).
- Collect the eluate.

3. Final Concentration and Analysis:

- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of toluene for GC-MS analysis.

4. GC-MS Conditions:

- Gas Chromatograph: Agilent GC system or equivalent.
- Column: DB-5ms or similar capillary column.
- Oven Temperature Program: 95°C for 0.75 min, then ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, and hold for 7 min.[13]

- Injector: Splitless mode.
- Mass Spectrometer: Electron Impact (EI) ionization.
- Source Temperature: 275°C.[[13](#)]
- Mode: Selected Ion Monitoring (SIM) or MS/MS for enhanced specificity.
- Ions Monitored (SIM): m/z 183, 123, 184.[[13](#)]
- MS/MS Transitions: 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z.[[13](#)]

Protocol 2: Analysis of Sumithrin in Water by LC-MS/MS

This protocol details the determination of **d-phenothrin** in surface water.

1. Sample Preparation and Extraction:

- Measure 500 mL of the water sample into a separatory funnel.
- Add 200 mL of n-hexane and shake for approximately 1 minute.
- Allow the phases to separate and transfer the n-hexane (upper) layer to a round-bottom flask.
- Repeat the extraction of the aqueous phase with another 200 mL of n-hexane.
- Combine the n-hexane extracts.

2. Solvent Exchange and Concentration:

- Concentrate the combined hexane extracts to about 2 mL using a rotary evaporator at a temperature below 35°C.
- Add 100 mL of acetone to the flask and concentrate again to about 5 mL. This step serves to exchange the solvent.
- Transfer the extract to a 15 mL centrifuge tube.

- Rinse the flask with small volumes of hexane and acetone, and add the rinsings to the centrifuge tube.
- Evaporate the combined solution to dryness under a stream of nitrogen at room temperature.

3. Final Preparation and Analysis:

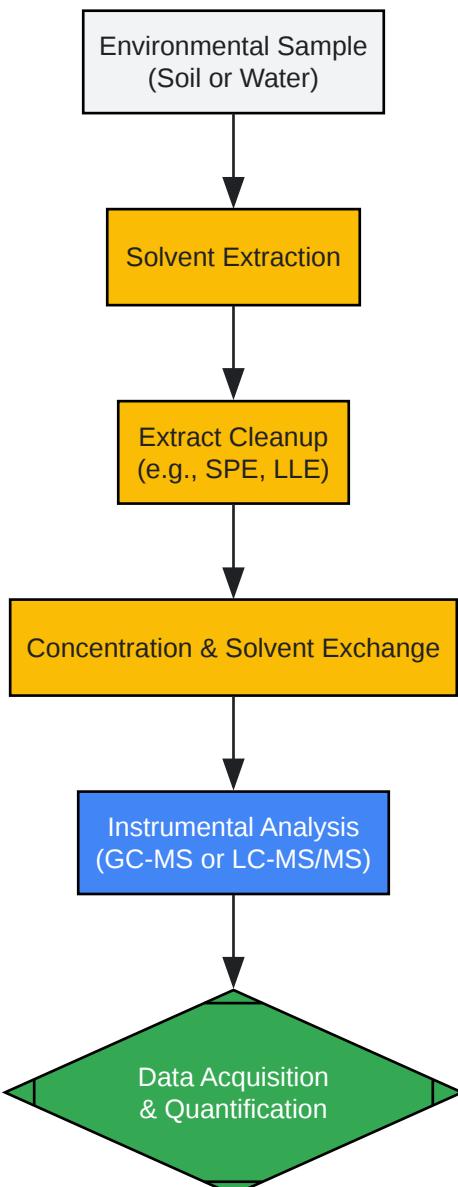
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: Agilent 1290 Infinity series or equivalent.[17]
- Column: Agilent Poroshell C8 (50 mm length, 3.0 mm i.d., 2.7 μ m particle size).[17]
- Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **d-phenothrin** for quantification and confirmation.

Analytical Workflow Diagram

The general workflow for the analysis of Sumithrin in environmental samples is depicted below.



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